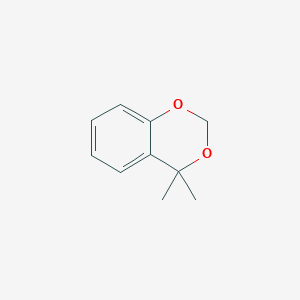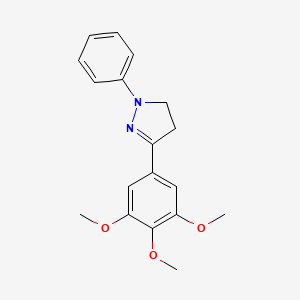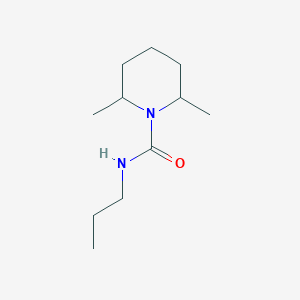
3-Nonyne, 8,8-dimethoxy-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Nonyne, 8,8-dimethoxy- is an organic compound that belongs to the class of alkynes, which are hydrocarbons containing at least one carbon-carbon triple bond The structure of 3-Nonyne, 8,8-dimethoxy- includes a nonyne backbone with two methoxy groups attached to the eighth carbon atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Nonyne, 8,8-dimethoxy- typically involves organic chemistry techniques. One common method is the dehydrohalogenation of a 1,2-dihaloalkane. In this process, a strong base such as sodium amide (NaNH₂) or potassium hydroxide (KOH) is used to remove hydrogen halide (HX) from the dihaloalkane, resulting in the formation of a triple bond between two carbon atoms .
Industrial Production Methods
While specific industrial production methods for 3-Nonyne, 8,8-dimethoxy- are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature and pressure, to ensure high yield and purity of the compound.
Chemical Reactions Analysis
Types of Reactions
3-Nonyne, 8,8-dimethoxy- undergoes various types of chemical reactions typical of alkynes, including:
Hydrogenation: Addition of hydrogen to the triple bond, converting it to a single bond.
Halogenation: Addition of halogens (e.g., chlorine, bromine) to the triple bond.
Hydration: Addition of water to the triple bond, forming an alcohol.
Common Reagents and Conditions
Hydrogenation: Catalysts such as palladium on carbon (Pd/C) are commonly used.
Halogenation: Halogens like bromine (Br₂) or chlorine (Cl₂) in the presence of a solvent such as carbon tetrachloride (CCl₄).
Hydration: Acidic conditions with sulfuric acid (H₂SO₄) and mercuric sulfate (HgSO₄) as catalysts.
Major Products Formed
Hydrogenation: Produces 3-nonane, 8,8-dimethoxy-.
Halogenation: Produces dihalogenated derivatives.
Hydration: Produces 3-nonanol, 8,8-dimethoxy-.
Scientific Research Applications
3-Nonyne, 8,8-dimethoxy- has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Potential use in studying enzyme interactions and metabolic pathways.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the development of polymers and other advanced materials.
Mechanism of Action
The mechanism of action of 3-Nonyne, 8,8-dimethoxy- involves its reactivity due to the presence of the carbon-carbon triple bond. This bond is electron-rich and can interact with electrophiles, leading to various chemical transformations. The methoxy groups may also influence the compound’s reactivity and interactions with other molecules.
Comparison with Similar Compounds
Similar Compounds
1-Nonyne: A simpler alkyne with a single triple bond and no additional functional groups.
2-Nonyne: Similar structure but with the triple bond at a different position.
3-Nonyne: Lacks the methoxy groups present in 3-Nonyne, 8,8-dimethoxy-.
Uniqueness
3-Nonyne, 8,8-dimethoxy- is unique due to the presence of the methoxy groups, which can alter its chemical properties and reactivity compared to other nonyne derivatives. These functional groups may also provide additional sites for chemical modification, making it a versatile compound for various applications .
Properties
CAS No. |
71317-76-5 |
|---|---|
Molecular Formula |
C11H20O2 |
Molecular Weight |
184.27 g/mol |
IUPAC Name |
8,8-dimethoxynon-3-yne |
InChI |
InChI=1S/C11H20O2/c1-5-6-7-8-9-10-11(2,12-3)13-4/h5,8-10H2,1-4H3 |
InChI Key |
FOLLXEFHXQRDRH-UHFFFAOYSA-N |
Canonical SMILES |
CCC#CCCCC(C)(OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


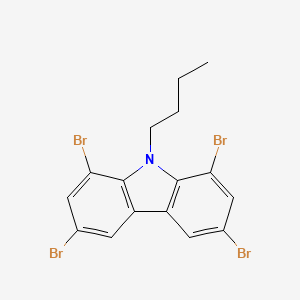
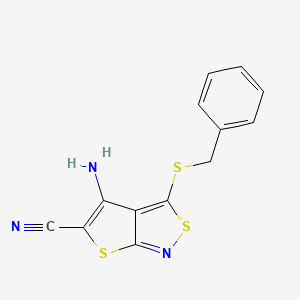
![2,6-Ditert-butyl-4-[1-(4-methoxyphenyl)ethylidene]cyclohexa-2,5-dien-1-one](/img/structure/B14473984.png)
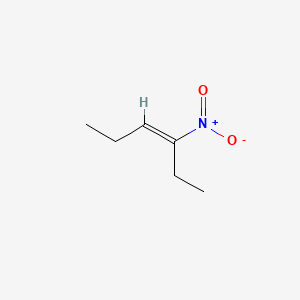
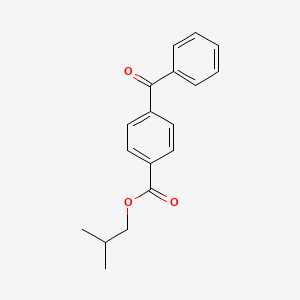

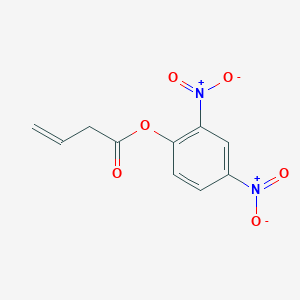
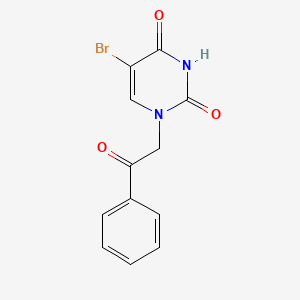


![4-[(Trimethylsilyl)oxy]butanal](/img/structure/B14474034.png)
